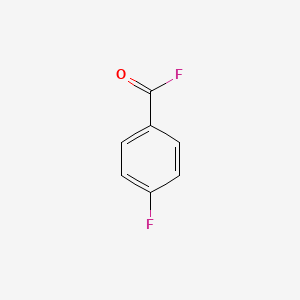

4-Fluorobenzoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

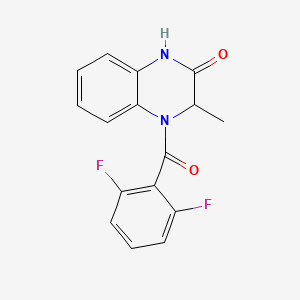

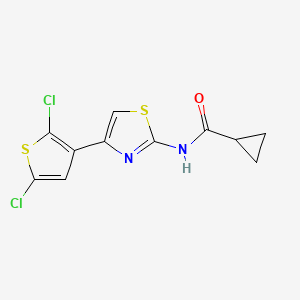

4-Fluorobenzoyl fluoride is a chemical compound with the molecular formula C7H4F2O . It has a molecular weight of 142.1 . The IUPAC name for this compound is 4-fluorobenzoyl fluoride . It is used in the synthesis of polyphenylene ether and thioether ketones .

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzoyl fluoride consists of a benzene ring with a fluorine atom and a benzoyl fluoride group attached to it . The InChI code for this compound is 1S/C7H4F2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H .Chemical Reactions Analysis

4-Fluorobenzoyl fluoride is likely to participate in reactions similar to other benzoyl fluoride compounds. For instance, 4-Fluorobenzoyl chloride, a similar compound, undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .Physical And Chemical Properties Analysis

4-Fluorobenzoyl fluoride has a molecular weight of 142.103 Da . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Microwave Spectroscopy and Molecular Structure

Research by Larsen, Pedersen, and Sørensen (1988) investigated the microwave spectrum of 4-fluorobenzoyl fluoride. They determined its ground state and four excited torsional states, providing insights into its molecular structure and properties, such as dipole moments. This research is significant for understanding the fundamental properties of 4-fluorobenzoyl fluoride, essential in various scientific applications (Larsen, Pedersen, & Sørensen, 1988).

Biodegradation Studies

Harper and Blakley (1971) conducted a study on the metabolism of p-fluorobenzoic acid by a Pseudomonas species, highlighting the biodegradation pathway of fluorinated compounds. This research contributes to understanding the environmental impact and degradation processes of substances like 4-fluorobenzoyl fluoride (Harper & Blakley, 1971).

Fluoroaromatics Biodegradation

In 2016, Tiedt et al. described the complete biodegradation of fluoroaromatics, including compounds like 4-fluorobenzoyl fluoride, in a denitrifying bacterium. This study is crucial for understanding how fluoroaromatic compounds can be broken down in the absence of oxygen, which has implications for environmental remediation strategies (Tiedt et al., 2016).

Fluoride Ion Sensing and Environmental Impact

Wade et al. (2010) discussed the significance of fluoride ion complexation and sensing, particularly in environmental contexts. This research is relevant to the applications of 4-fluorobenzoyl fluoride, as it sheds light on the broader context of fluoride ion interactions in environmental systems (Wade et al., 2010).

Radiolabeling and Medical Imaging

Becaud et al. (2009) explored the direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution, a process relevant to 4-fluorobenzoyl fluoride. This research has implications for medical imaging and diagnostic procedures (Becaud et al., 2009).

Safety and Hazards

4-Fluorobenzoyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Mécanisme D'action

Mode of Action

As a benzoyl fluoride compound, it is likely to be a reactive species that can participate in various chemical reactions. For instance, benzoyl fluoride compounds can undergo Friedel-Crafts acylation reactions .

Pharmacokinetics

A study on a related compound, 4-[18 f]fluorobenzoyl-labeled peptide, suggests that the introduction of an albumin binding moiety can improve the pharmacokinetics by increasing the biological half-life .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluorobenzoyl fluoride . For instance, factors such as temperature, pH, and the presence of other reactive species could potentially affect its reactivity and stability.

Propriétés

IUPAC Name |

4-fluorobenzoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQURHRJQIPDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzoyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)

![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)

![3-(4-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2895443.png)